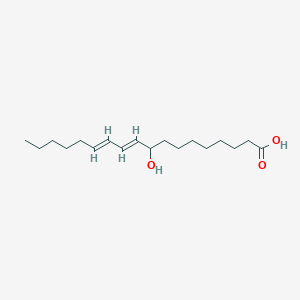
Dimorphecolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimorphecolic acid is a naturally occurring polyunsaturated fatty acid that is found in the seeds of the plant Dimorphotheca pluvialis. It is known for its unique chemical structure and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
Biosynthesis and Structural Characteristics
- Dimorphecolic acid, a major fatty acid found in the seeds of Dimorphotheca species, is unique due to its structural features like a C-9 hydroxyl group, Δ10, Δ12-conjugated double bonds, and trans-Δ12 unsaturation. The biosynthesis of dimorphecolic acid involves the coordinated activities of two divergent Δ12-oleic acid desaturases, DsFAD2-1 and Ds-FAD2-2 (Cahoon & Kinney, 2004).
Industrial Crop Potential
- Species within the South African Calenduleae, including Dimorphotheca, show promise as sources of new oil seeds rich in dimorphecolic acid. Their potential as industrial crops is under exploration, focusing on selective breeding to enhance desirable traits like high dimorphecolic acid content (Barclay & Barle, 2008).
Synthetic Approaches
- Efficient enantioselective synthetic approaches for producing α- and β-dimorphecolic acid have been developed. These methods include Sharpless asymmetric hydroxylation, Sonogashira coupling, and Birch reduction, enhancing the accessibility of these compounds for research and potential applications (Naidu, Gupta, & Kumar, 2007).
Antibacterial Properties
- A study on the cyanobacterium Oscillatoria redekei led to the isolation of α-dimorphecolic acid, which demonstrated antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. This discovery suggests potential applications of dimorphecolic acid in antibacterial formulations (Mundt, Kreitlow, & Jansen, 2003).
Chemical Defense in Plants
- In Spartina alterniflora, a fatty acid identified as α-dimorphecolic acid plays a role in chemical defense. It deters the farming snail Littoraria irrorata and its fungal crop, highlighting a natural pest resistance mechanism in this plant species (Sieg, Willey, Wolfe, & Kubanek, 2013).
Propriétés
Numéro CAS |
15514-85-9 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ |
Clé InChI |
NPDSHTNEKLQQIJ-SIGMCMEVSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Autres numéros CAS |
15514-85-9 |
Description physique |
Solid |
Synonymes |
9-HODE 9-hydroxy-10,12-octadecadienoic acid 9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer 9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer 9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer 9-hydroxylinoleic acid 9-OH-18:2delta(10t,12t) dimorphecolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)